5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Overview
Description
Mechanism of Action
Target of Action
Thiazolidinedione-based compounds are known to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Thiazolidinedione-based compounds are known to bind to ppars, thereby promoting targeted gene expression .
Biochemical Pathways
The activation of ppars by thiazolidinedione-based compounds can influence several metabolic pathways, including lipid metabolism and glucose homeostasis .
Result of Action
Thiazolidinedione-based compounds are known to have antidiabetic effects, primarily through their action on ppars .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The cellular effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione are diverse and depend on the specific cell type and cellular processes involved . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glitazones typically involves the formation of the thiazolidinedione ring structure. One common method includes the reaction of a substituted benzyl chloride with thiourea to form a substituted thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinedione ring .
Industrial Production Methods
Industrial production of glitazones often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Glitazones undergo various chemical reactions, including:
Oxidation: Glitazones can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert glitazones to their corresponding thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Glitazones have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Studied for their effects on cellular metabolism and gene expression.
Medicine: Primarily used to treat type 2 diabetes by improving insulin sensitivity.
Industry: Utilized in the development of new pharmaceuticals and as chemical probes in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Comparison
Glitazones share a common mechanism of action by activating PPAR-gamma, but they differ in their pharmacokinetic properties and side effect profiles. For example, rosiglitazone has been associated with an increased risk of cardiovascular events, while pioglitazone is linked to a higher risk of bladder cancer. Troglitazone was withdrawn from the market due to severe hepatotoxicity .
Conclusion
Glitazones are a significant class of compounds with diverse applications in medicine, chemistry, and industry. Their ability to improve insulin sensitivity makes them valuable in the treatment of type 2 diabetes, and ongoing research continues to explore their potential in other therapeutic areas.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHRVBBQISBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270095 | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-78-4 | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U-90441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-90441 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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